

Application Note: Quantification of Triacylglycerols in Olive Oil using an OOL External Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Dioleoyl-3-linoleoyl-rac-glycerol*

Cat. No.: *B15573555*

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Abstract

This application note details a robust and reliable method for the quantification of major triacylglycerols (TAGs) in olive oil using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The protocol utilizes an external standard calibration with 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL), a naturally occurring triacylglycerol in olive oil, to ensure accurate quantification of key TAGs such as Triolein (OOO), 1-Palmitoyl-2,3-dioleoyl-glycerol (POO), and 1-Linoleoyl-2,3-dioleoyl-glycerol (LOO). This methodology is crucial for quality control, authenticity assessment, and characterization of olive oil varieties.

Introduction

Olive oil, a cornerstone of the Mediterranean diet, is primarily composed of triacylglycerols (TAGs), which account for approximately 98% of its weight. The specific profile and concentration of these TAGs are critical indicators of the olive oil's quality, origin, and potential adulteration with cheaper vegetable oils.[1] Key TAGs found in olive oil include OOO, POO, OOL, LOO, and 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol (POL).[2][3] Accurate quantification of these compounds is therefore essential for producers, researchers, and regulatory bodies.

High-Performance Liquid Chromatography (HPLC) with detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) is a widely used technique for the analysis of TAGs.[4][5][6] These methods separate TAGs based on their equivalent carbon number (ECN), which is a function of the carbon number and the number of double bonds in the fatty acid chains.[7]

This application note provides a detailed protocol for the quantification of major TAGs in olive oil samples using an external standard calibration method with an OOL standard. OOL (**1,2-Dioleoyl-3-linoleoyl-rac-glycerol**) is a suitable calibrant as it is a significant and naturally present TAG in olive oil.[2]

Experimental Protocol

Materials and Reagents

- Solvents: Acetone (HPLC grade), Acetonitrile (HPLC grade), Propionitrile (HPLC grade), n-Hexane (HPLC grade), Diethyl ether (analytical grade).
- Standards: **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** (OOL) (≥98% purity), Triolein (OOO) (≥99% purity), Glyceryl trilinoleate (LLL) (≥98% purity).
- Olive Oil Samples: Extra virgin olive oil samples for analysis.
- Solid Phase Extraction (SPE): Silica gel cartridges (e.g., 1 g / 6 mL).[1]

Instrumentation

- HPLC System: A system equipped with a quaternary pump, autosampler, and column thermostat.
- Detector: Evaporative Light Scattering Detector (ELSD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of TAGs.

Standard Solution Preparation

- OOL Stock Solution (1 mg/mL): Accurately weigh 10 mg of OOL standard and dissolve it in 10 mL of acetone in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the OOL stock solution with acetone to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. A minimum of five concentration levels is recommended to ensure linearity.

Sample Preparation

- SPE Cleanup (Optional but Recommended): To remove polar compounds and improve column lifetime, an SPE cleanup can be performed.
 - Condition a silica SPE cartridge with 6 mL of hexane.
 - Dissolve approximately 0.12 g of the olive oil sample in 0.5 mL of hexane and load it onto the cartridge.
 - Elute the TAG fraction with 10 mL of a hexane:diethyl ether (87:13 v/v) mixture.[\[1\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Final Sample Solution: Reconstitute the dried residue (from SPE) or weigh approximately 50 mg of the untreated olive oil sample into a 10 mL volumetric flask and make up to volume with acetone to create a 5 mg/mL solution.[\[7\]](#)
- Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-ELSD Conditions

- Mobile Phase: Isocratic elution with Propionitrile.[\[6\]](#) Alternatively, a gradient of acetone and acetonitrile can be used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.

- ELSD Settings:
 - Nebulizer Temperature: 40 °C
 - Evaporator Temperature: 60 °C
 - Gas Flow (Nitrogen): 1.5 L/min

Quantification

- Calibration Curve: Inject the prepared OOL calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the OOL standards. Determine the linearity of the response by calculating the coefficient of determination (R^2), which should be ≥ 0.995 .
- Sample Analysis: Inject the prepared olive oil sample solutions.
- Concentration Calculation: Identify the peaks of the major TAGs (OOO, POO, LOO, etc.) based on their retention times compared to available standards or literature data. Calculate the concentration of each TAG in the sample using the calibration curve of OOL, assuming a similar response factor for other TAGs in the ELSD.

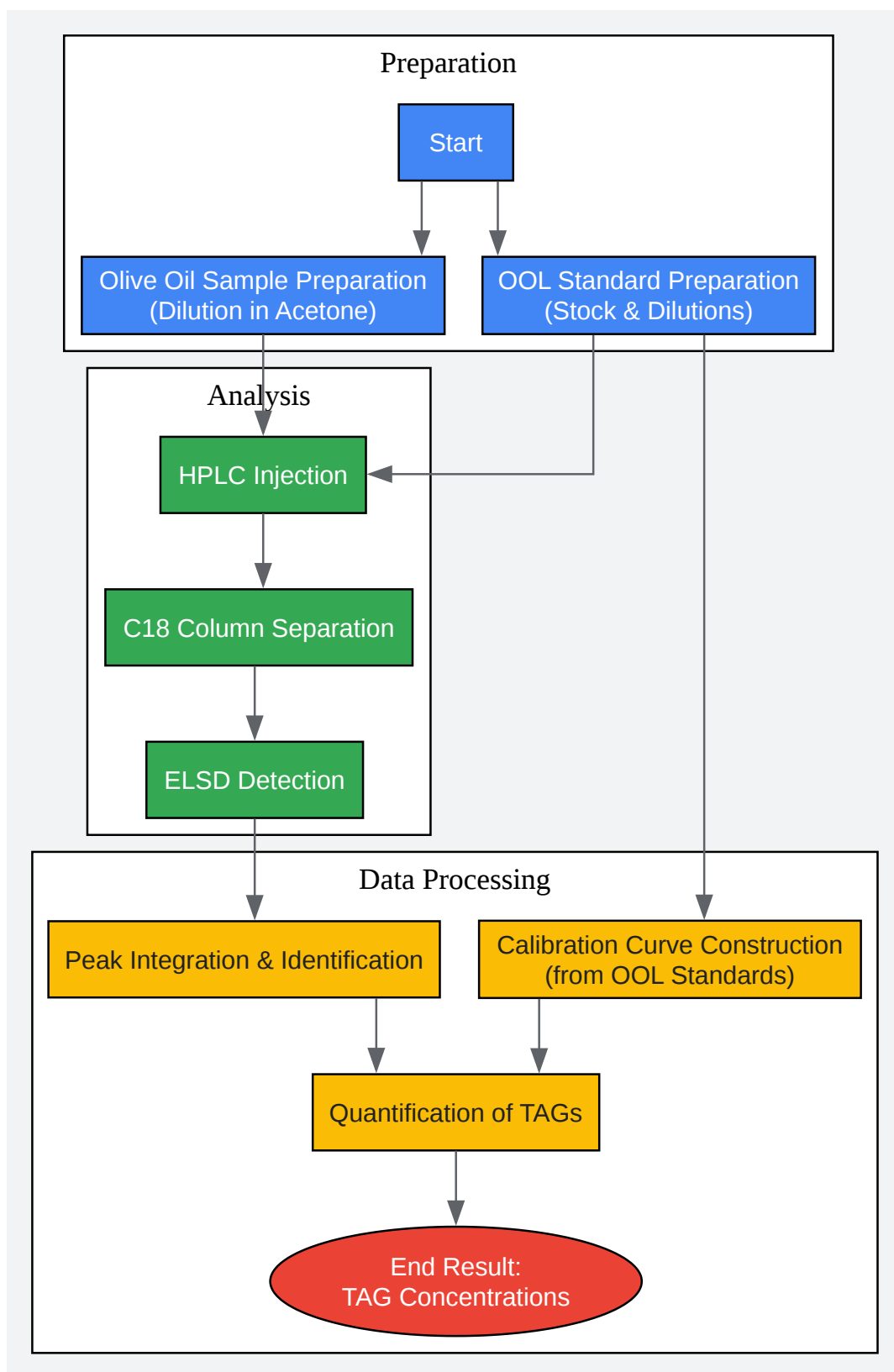
Data Presentation

The quantitative data for the major triacylglycerols in different olive oil samples are summarized in the table below. The values are expressed as a percentage of the total TAGs analyzed.

Triacylglycerol (TAG)	Olive Oil Sample 1 (%)	Olive Oil Sample 2 (%)	Olive Oil Sample 3 (Monovarietal) (%)
Linoleoyl-linoleoyl-linoleoyl (LLL)	1.5	1.8	0.9
Oleoyl-linoleoyl-linoleoyl (OLL)	4.2	4.5	3.1
Palmitoyl-linoleoyl-linoleoyl (PLL)	1.8	2.0	1.5
1,2-Dioleoyl-3-linoleoyl (OOL)	14.5	15.2	12.8
Palmitoyl-oleoyl-linoleoyl (POL)	8.5	9.1	7.9
Triolein (OOO)	42.1	39.8	45.5
Palmitoyl-dioleoyl (POO)	21.5	22.0	23.4
Stearoyl-dioleoyl (SOO)	2.8	2.5	2.1

Data compiled and adapted from literature sources for illustrative purposes.[\[2\]](#)[\[7\]](#)

Visualizations



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Caption: Experimental workflow for the quantification of triacylglycerols in olive oil.

Conclusion

The described HPLC-ELSD method using an OOL external standard provides a reliable and accurate means for quantifying the major triacylglycerols in olive oil. This protocol is valuable for routine quality control, authenticity verification, and detailed chemical profiling of olive oil samples, contributing to the overall understanding and assurance of olive oil quality in research and industry.

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